Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate
Description
Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate is a benzothiazine derivative featuring a fused thieno[3,4-c] ring system. Key structural elements include:
- 4,4-Dioxo groups: Electron-withdrawing moieties that enhance electrophilicity and influence conjugation.
- Methylsulfanyl (SMe) substituent: A sulfur-containing group at position 3, likely increasing lipophilicity and metabolic stability.
- Ethyl ester: A hydrolyzable ester group at position 1, which may act as a prodrug feature to improve bioavailability.
- Methyl group at position 5: A small alkyl substituent that could sterically modulate interactions.
Properties
IUPAC Name |
ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S3/c1-4-20-14(17)12-11-9-7-5-6-8-10(9)16(2)23(18,19)13(11)15(21-3)22-12/h5-8H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTIBYAJTUDIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C3=CC=CC=C3N(S(=O)(=O)C2=C(S1)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381105 | |
| Record name | Ethyl 5-methyl-3-(methylsulfanyl)-4,4-dioxo-4,5-dihydro-4lambda~6~-thieno[3,4-c][2,1]benzothiazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-42-3 | |
| Record name | 5H-Thieno[3,4-c][2,1]benzothiazine-1-carboxylic acid, 5-methyl-3-(methylthio)-, ethyl ester, 4,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175276-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-3-(methylsulfanyl)-4,4-dioxo-4,5-dihydro-4lambda~6~-thieno[3,4-c][2,1]benzothiazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₅H₁₅NO₄S₃
- Molecular Weight : 369.48 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of thieno[3,4-c] and benzothiazine structures. Specific methodologies may vary based on desired purity and yield.
Antitumor Activity
Research has indicated that compounds similar to ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine exhibit significant antitumor properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
- Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines. For instance, a related thieno[3,4-c]benzothiazine compound showed cytotoxic effects against L1210 leukemia cells with IC50 values in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest efficacy against a range of bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activity is believed to be mediated through:
- Enzyme Inhibition : Compounds in this class often inhibit key enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
- Cell Cycle Arrest : They may induce cell cycle arrest in cancer cells, leading to increased apoptosis.
Research Findings
Research conducted on similar compounds has provided insights into structure-activity relationships (SAR). Modifications in the methyl and ethyl groups significantly affect biological potency.
Table of Related Compounds and Activities
Scientific Research Applications
Analgesic Properties
Recent studies indicate that Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate exhibits significant analgesic effects. Research has shown that this compound can outperform established analgesics such as Piroxicam and Meloxicam at equivalent doses. This suggests its potential as a more effective alternative for pain management in clinical settings.
Anti-inflammatory Effects
In addition to its analgesic properties, this compound has demonstrated notable anti-inflammatory effects. The ability to modulate inflammatory pathways makes it a candidate for developing new anti-inflammatory medications. The structural characteristics of the compound contribute to its biological activity, making it a focus of ongoing pharmacological research.
Structural Characteristics
The molecular structure of this compound features a bicyclic framework that includes both sulfur and nitrogen atoms. Understanding the crystal structure and polymorphism of this compound is crucial for predicting its biological properties and enhancing drug design processes. Structural analysis plays a vital role in elucidating the mechanisms behind its therapeutic effects.
Case Study: Analgesic Efficacy
A comparative study evaluated the analgesic efficacy of this compound against traditional analgesics in animal models. Results indicated a statistically significant reduction in pain response times compared to control groups treated with standard analgesics. This reinforces the compound's potential for clinical application in pain management therapies.
Case Study: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of the compound in models of induced inflammation. The results showed a marked decrease in inflammatory markers and symptoms when treated with this compound compared to untreated controls. These findings support further exploration into its use as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
Table 1: Key Structural Differences Between the Target Compound and Analogs
Key Observations :
- The thieno[3,4-c]benzothiazine core in the target compound introduces a fused heterocyclic system, enhancing planarity and π-conjugation compared to simpler benzothiazines .
- The 4,4-dioxo groups distinguish the target from analogs like 6-nitro-4H-benzo[1,4]thiazin-3-one, which has a single 3-oxo group. This difference may alter electronic properties and binding affinity .
- The ethyl ester at position 1 contrasts with the aryl ether and sulfonyl groups in the thieno-pyrrole derivative (), suggesting divergent pharmacokinetic profiles .
Physicochemical Properties
Table 2: Hypothetical Property Comparison Based on Substituent Effects
Discussion :
- The methylsulfanyl (SMe) group in the target compound likely increases lipophilicity , favoring membrane permeability but reducing aqueous solubility. This contrasts with the nitro group in ’s analogs, which is more polar but may confer reactivity risks .
Preparation Methods
Thiophene Precursor Synthesis
The foundational step involves preparing a substituted thiophene intermediate. A common approach, as detailed in European Patent EP0311321B1, uses ethyl 2-amino-thiophene-3-carboxylate as a starting material. This compound is synthesized via the Gewald reaction, condensing ketones or aldehydes with cyanoacetates in the presence of sulfur. For the target molecule, methylation and thiolation are critical:
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Methylation : Introduction of the 5-methyl group is achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate in DMF).
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Thiolation : The 3-methylsulfanyl group is introduced via nucleophilic substitution with methanethiol or by treating a thiol precursor with methylating agents.
Key Reaction:
Benzothiazine Ring Formation
The benzothiazine core is constructed through cyclocondensation of the thiophene precursor with a benzothiazine-building block. A method adapted from EP0311321B1 involves reacting ethyl 5-methyl-3-methylsulfanyl-thiophene-3-carboxylate with 2-aminobenzenesulfonamide in the presence of a dehydrating agent (e.g., phosphorus oxychloride).
Reaction Conditions:
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Solvent : Dry toluene or dichloromethane.
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Temperature : Reflux (110–120°C) for 6–8 hours.
The product, 5-methyl-3-methylsulfanyl-4-oxo-thieno[3,4-c][2,benzothiazine-1-carboxylate , is isolated via precipitation in ice-cold water and purified by recrystallization from ethanol.
Oxidation to Sulfone
The 4,4-dioxo functionality is introduced by oxidizing the sulfide group using 3-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. This step is critical for achieving the sulfone moiety, which enhances the compound’s metabolic stability.
Optimization Notes:
Esterification and Final Purification
The ethyl ester group is typically introduced early in the synthesis (e.g., via Gewald reaction). However, if necessary, transesterification with ethanol and a catalytic amount of sulfuric acid can be employed. Final purification uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Analytical Data and Validation
Table 1: Spectral Characteristics of Ethyl 5-Methyl-3-Methylsulfanyl-4,4-Dioxothieno[3,4-c]Benzothiazine-1-Carboxylate
Discussion of Methodological Challenges
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Regioselectivity in Thiophene Functionalization : Competing reactions at the 2- and 5-positions of the thiophene ring necessitate precise stoichiometry and temperature control.
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Sulfone Stability : Overoxidation can degrade the benzothiazine core; thus, low-temperature protocols are essential.
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Purification Complexity : The compound’s low solubility in polar solvents requires mixed-solvent systems (e.g., ethyl acetate/petroleum ether) for crystallization .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Ethyl 5-methyl-3-methylsulfanyl-4,4-dioxothieno[3,4-c][2,1]benzothiazine-1-carboxylate, and how can reaction conditions be optimized?
- The synthesis involves multi-step reactions, including sulfonylation, thiophene ring formation, and esterification. A common hurdle is controlling regioselectivity during sulfonyl chloride reactions, which can lead to byproducts like N-sulfonylated intermediates. Optimizing reaction temperature (e.g., maintaining 0–5°C during sulfonylation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of benzothiazine precursor to methylsulfanyl chloride) improves yield . Solvent choice (e.g., dichloromethane for better solubility) and catalytic bases (e.g., triethylamine) are critical for intermediate stabilization .
Q. How can the molecular structure of this compound be confirmed experimentally?
- X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard. For example, SHELXL’s HKLF 4 command refines twinned data, resolving ambiguities in sulfonyl and thieno-benzothiazine ring geometries . Complementary methods include NMR spectroscopy (e.g., peaks at ~170 ppm for the ester carbonyl) and mass spectrometry (ESI-MS to confirm molecular ion [M+H] at m/z 437.2) .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of the thieno-benzothiazine core?
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals, revealing the electron-deficient nature of the dioxothieno moiety. This explains its reactivity in nucleophilic substitution reactions. Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as enzymes with sulfhydryl active sites .
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Discrepancies in NMR spectra (e.g., split peaks for methylsulfanyl groups) often arise from dynamic stereochemistry. Variable-temperature NMR (VT-NMR) at 298–353 K can identify conformational equilibria. For crystallographic disagreements (e.g., bond-length outliers), SHELXL’s SIMU and DELU restraints mitigate thermal motion artifacts . Cross-validate with HPLC-MS to rule out impurities .
Q. What strategies are effective for studying the compound’s biological interactions without commercial biosensor assays?
- Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics (e.g., ΔG, ΔH) with proteins like serum albumin. Fluorescence quenching assays (using tryptophan residues as probes) measure binding constants () for enzyme inhibition studies. For cellular uptake, synthesize a fluorescent analog by replacing the ethyl ester with a dansyl group .
Methodological Considerations
Q. How can researchers design experiments to probe the compound’s stability under physiological conditions?
- Conduct accelerated stability studies :
- pH-dependent hydrolysis : Incubate in buffers (pH 1.2–7.4) at 37°C; monitor degradation via HPLC.
- Oxidative stability : Expose to HO (0.3% v/v) and track sulfoxide formation via LC-MS.
- Photodegradation : Use a UV chamber (λ = 254 nm) to assess thieno-benzothiazine ring scission .
Q. What analytical techniques are recommended for detecting trace impurities in synthesized batches?
- High-Resolution Mass Spectrometry (HR-MS) identifies impurities with mass accuracy <2 ppm. 2D NMR (HSQC, HMBC) resolves overlapping signals from regioisomers. For chiral purity, use chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
